1,3,5-Triazinane-1,3,5-triol

Description

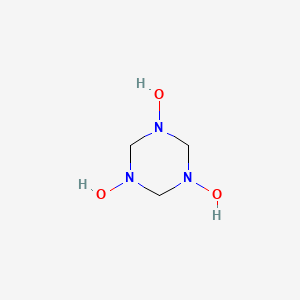

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3,5-trihydroxy-1,3,5-triazinane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N3O3/c7-4-1-5(8)3-6(9)2-4/h7-9H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQNZZNCBHGKBDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N(CN(CN1O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9N3O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90978062 | |

| Record name | 1,3,5-Triazinane-1,3,5-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90978062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.12 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62479-72-5 | |

| Record name | 1,3,5-Triazinane-1,3,5-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90978062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 1,3,5 Triazinane 1,3,5 Triol and Its Derivatives

Established Synthetic Routes to the Core Structure

The foundational 1,3,5-triazine (B166579) ring system can be constructed through several reliable methods, scalable from laboratory benchtop to industrial production.

A primary industrial route to a key triazine precursor, cyanuric acid, is through the thermal treatment of urea (B33335). mdpi.com This method is economically favorable and convenient, often resulting in high-quality products. mdpi.com The process involves the trimerization of urea in a suitable solvent at elevated temperatures (typically ≥ 250 °C without a solvent, or at lower temperatures of 160-220 °C in a high-boiling solvent like sulfolane). mdpi.com During the reaction, ammonia (B1221849) is released as a byproduct, and the cyanuric acid precipitates as a solid. mdpi.com

Another significant industrial process is the trimerization of cyanogen (B1215507) chloride to produce 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. rasayanjournal.co.inwikipedia.org Cyanuric chloride is a highly reactive and versatile intermediate for the synthesis of a vast number of substituted triazines. rasayanjournal.co.in

In a laboratory setting, symmetrical 1,3,5-triazines are commonly prepared by the cyclotrimerization of nitriles, such as benzonitrile (B105546) or cyanogen chloride. wikipedia.orgchim.it This approach can be catalyzed by various agents, including yttrium salts, which allow for milder reaction conditions. chim.it

Another established laboratory method is the Pinner triazine synthesis, which involves the reaction between an alkyl or aryl amidine and phosgene. wikipedia.org Additionally, the condensation of cyanoguanidine with nitriles provides a direct route to 2,4-diamino-1,3,5-triazine derivatives. chim.itrsc.org

Advanced Synthetic Protocols for Functionalized 1,3,5-Triazinane (B94176) Derivatives

Modern synthetic chemistry offers advanced, efficient, and environmentally conscious methods for producing functionalized triazines. These protocols often start with a pre-formed triazine core, most commonly cyanuric chloride, and introduce functional groups through various substitution reactions.

Cyanuric chloride is the most widely used precursor for synthesizing substituted 1,3,5-triazine derivatives due to the high reactivity of its chlorine atoms toward nucleophiles. mdpi.comnih.govrsc.org The synthesis of mono-, di-, and trisubstituted triazines is achieved through a stepwise nucleophilic aromatic substitution reaction, which is meticulously controlled by temperature. rasayanjournal.co.innih.govderpharmachemica.com

The distinct reactivity of the three chlorine atoms allows for sequential and selective substitution:

First Substitution: Occurs at low temperatures, typically around 0-5°C. rasayanjournal.co.inmdpi.comnih.gov

Second Substitution: Proceeds at room temperature (approximately 25-35°C). rasayanjournal.co.inmdpi.comnih.gov

Third Substitution: Requires higher temperatures, often at the boiling point of the solvent, to replace the final, least reactive chlorine atom. rasayanjournal.co.innih.gov

This temperature dependency enables the introduction of up to three different nucleophiles onto the same triazine core. rasayanjournal.co.in Studies have also explored the chemoselectivity when competing nucleophiles are present, revealing a preferential order of incorporation, which is generally found to be alcohols > thiols > amines. nih.gov This controlled, stepwise approach provides a powerful tool for creating a vast library of asymmetrically substituted triazines. rsc.org

| Substitution Step | Typical Reaction Temperature | Reactivity |

| First Chlorine | 0-5 °C | Highest |

| Second Chlorine | Room Temperature | Intermediate |

| Third Chlorine | Elevated / Reflux | Lowest |

This table summarizes the typical temperature control for the sequential nucleophilic substitution of chlorine atoms on a cyanuric chloride core.

In line with the principles of green chemistry, microwave-assisted synthesis has emerged as a highly efficient method for preparing 1,3,5-triazine derivatives. chim.itclockss.org Microwave irradiation accelerates chemical reactions by selectively heating polar molecules, which dramatically reduces reaction times and often improves product yields. clockss.orgtandfonline.com

For instance, reactions that take several hours using conventional heating can often be completed in just a few minutes under microwave conditions. clockss.org The synthesis of 1,3,5-triazinane derivatives from substituted phenylthiourea, formaldehyde (B43269), and amines has been achieved in 30-60 seconds in quantitative yields using microwaves, a significant improvement over the 10-hour duration required for conventional heating which produced lower yields (50-58%). clockss.orgtandfonline.com This rapid heating can also prevent the decomposition of sensitive reagents and products, leading to cleaner reactions. chim.it The use of phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), in conjunction with microwave heating can further enhance reaction efficiency. mdpi.com

| Method | Reaction Time | Yield | Reference |

| Conventional Heating | 10 hours | 62-78% | clockss.org |

| Microwave Irradiation | 3 minutes | 98-99% | clockss.org |

| Conventional (Thiourea) | >10 hours | 50-58% | tandfonline.com |

| Microwave (Thiourea) | <2 minutes | 92-98% | tandfonline.com |

This table provides a comparison of reaction conditions and outcomes for conventional versus microwave-assisted synthesis of select triazine derivatives.

Sonochemistry, the application of ultrasound to chemical reactions, provides another powerful green chemistry tool for synthesizing 1,3,5-triazine derivatives. mdpi.comnih.gov Ultrasonic irradiation accelerates reactions by creating acoustic cavitation—the formation, growth, and implosion of microscopic bubbles—which generates localized high temperatures and pressures. mdpi.com

This technique significantly shortens reaction times and improves yields. mdpi.com For example, the synthesis of certain 1,3,5-triazine derivatives can be achieved in as little as 5 minutes with yields exceeding 75%. nih.govambeed.com A key advantage is the frequent use of water as an environmentally benign solvent. nih.gov In one study, the sonochemical synthesis of 4,6-disubstituted-1,3,5-triazine hydrazone derivatives at 40°C was complete in 30-60 minutes with yields up to 96%, whereas the conventional reflux method required 4-5 hours. mdpi.com This demonstrates that sonochemistry is an efficient, scalable, and eco-friendly alternative to traditional synthetic protocols. mdpi.comnih.gov

| Compound Type | Method | Reaction Time | Yield | Reference |

| Triazine Hydrazone | Conventional Reflux | 4-5 hours | - | mdpi.com |

| Triazine Hydrazone | Sonochemical | 30-60 minutes | up to 96% | mdpi.com |

| Various Triazines | Conventional Reflux | 5-6 hours | 69% | mdpi.com |

| Various Triazines | Sonochemical | 30-35 minutes | 84% | mdpi.com |

This table compares reaction parameters for the synthesis of triazine derivatives using conventional heating versus ultrasound-assisted methods.

Mechanochemical Synthesis Techniques

In recent years, green chemistry principles have driven the development of more sustainable synthetic protocols. Mechanochemical methods, such as sonochemistry (ultrasound-assisted synthesis) and microwave-assisted synthesis, have emerged as powerful alternatives to conventional heating. nih.govrsc.org These techniques significantly shorten reaction times, improve yields, and often allow for the use of more environmentally benign solvents like water. nih.govrsc.org

For instance, a sonochemical protocol for synthesizing 1,3,5-triazine derivatives has been developed that can produce compounds in as little as five minutes with yields often exceeding 75%, using water as the solvent. nih.gov Similarly, microwave-assisted methods have been shown to produce 4,6-disubstituted-1,3,5-triazine hydrazone derivatives in 30-60 minutes with yields up to 96%, a significant improvement over the 4-5 hours required for conventional reflux methods. rsc.org These green approaches are not only more efficient but also reduce energy consumption and the use of hazardous organic solvents like DMF, ACN, or THF. nih.gov

Specific Rearrangements and Reactions (e.g., Michaelis–Arbuzov and Michaelis–Becker Reactions)

The Michaelis-Arbuzov and Michaelis-Becker reactions are cornerstone methods for forming phosphorus-carbon (P-C) bonds, enabling the introduction of organophosphorus moieties onto the triazine scaffold. google.com

The Michaelis–Arbuzov reaction is widely used for the synthesis of various phosphonates, phosphinates, and phosphine (B1218219) oxides. organic-chemistry.org In the context of triazine chemistry, it has been employed to produce 2,4,6-tris(dialkoxyphosphinyl)-1,3,5-triazines from the reaction of cyanuric chloride with a trialkyl phosphite. google.com This reaction can proceed vigorously, sometimes in boiling solvents, to afford the trisubstituted product. google.com Attempts to achieve partial substitution and isolate di-substituted derivatives in high purity have been reported as unsuccessful, as the electron-withdrawing effect of the first phosphonate (B1237965) group enhances the reactivity of the remaining chlorine atoms, favoring complete substitution. google.com

The Michaelis-Becker reaction , which involves the reaction of a hydrogen phosphonate with a base followed by nucleophilic substitution on a haloalkane, also serves as a key method for creating C(sp3)-P bonds. organic-chemistry.org While broadly applicable, both reactions are fundamental in the synthesis of phosphorus-containing triazine derivatives, which have applications as flame retardants. google.com

Derivatization Strategies and Functionalization of the Triazinane Scaffold

The functionalization of the triazine ring is most commonly achieved through the sequential nucleophilic substitution of chlorine atoms on a cyanuric chloride precursor. nih.govrsc.org This allows for the controlled introduction of one, two, or three different substituents, leading to a vast chemical diversity.

N-Substitution and O-Substitution Reactions

N-Substitution Reactions: While direct alkylation of the ring nitrogen atoms in the aromatic 1,3,5-triazine is not typical, the N-alkylation and N-arylation of exocyclic amino groups attached to the triazine ring are common and important derivatization strategies. An efficient method for the N-alkylation of amino-1,3,5-triazines utilizes alcohols as the alkylating agent in the presence of a Ruthenium catalyst. rsc.orgrsc.org This protocol is highly atom-economical and tolerates a wide range of functional groups on the alcohol. rsc.org For N-arylation, a copper(I)-catalyzed Ullmann coupling reaction has been developed to synthesize 2-arylamino-1,3,5-triazines from 2-aminotriazines and aryl halides under mild conditions. thieme-connect.comnih.gov

O-Substitution Reactions: O-Alkylation of the triazine core typically starts from cyanuric acid, the hydrolyzed form of cyanuric chloride, which exists in a tautomeric equilibrium with isocyanuric acid. chemport.runih.gov The direct alkylation of cyanuric acid can yield trialkyl isocyanurates (N-alkylated products) and has been achieved using alkylating agents in the presence of a base, eliminating the need to pre-form a metal salt of cyanuric acid. google.com Alternatively, O-alkoxy derivatives, such as 2,4,6-trimethoxy-1,3,5-triazine, are synthesized via the nucleophilic substitution of cyanuric chloride with the corresponding sodium alkoxide (e.g., sodium methoxide). chemport.ru High-yielding syntheses of various trialkoxycyanurates have been reported using butyllithium (B86547) as a base. sorbonne-universite.fr

Introduction of Diverse Chemical Moieties (e.g., Aryl, Amino, Hydrazone, Organophosphorus Groups)

The stepwise substitution of cyanuric chloride is the primary route for introducing a wide variety of chemical groups onto the triazine ring. rsc.org

Aryl Groups: Triaryl-substituted triazines can be synthesized via the Friedel-Crafts arylation reaction. nih.gov This allows for the creation of conjugated systems with unique properties. nih.gov

Amino Groups: A vast number of amino-substituted triazines have been synthesized by reacting cyanuric chloride with primary or secondary amines. google.comnih.gov By carefully controlling the reaction temperature, mono-, di-, and tri-substituted amino-triazines can be produced. nih.gov These derivatives are often explored for their biological activities. google.comnih.gov

Hydrazone Groups: Triazine-hydrazone derivatives are typically prepared in a multi-step process. sorbonne-universite.frresearchgate.net First, a chloro-triazine is reacted with hydrazine (B178648) hydrate (B1144303) to form a hydrazinyl-triazine intermediate. sorbonne-universite.fr This intermediate is then condensed with various aldehydes or ketones to yield the final hydrazone derivatives. sorbonne-universite.frresearchgate.net These compounds have shown promising antiproliferative activity. sorbonne-universite.frresearchgate.net

Organophosphorus Groups: As mentioned previously, the Michaelis-Arbuzov reaction is a key method for attaching phosphonate groups directly to the carbon atoms of the triazine ring, starting from cyanuric chloride and triethyl phosphite. google.com The resulting phosphonate-substituted triazine can then be further functionalized. google.com

Table 1: Examples of Synthesized 1,3,5-Triazine Derivatives with Various Moieties This is an interactive table. Click on the headers to sort the data.

| Compound Class | Starting Material | Key Reagents | Moiety Introduced | Reference |

|---|---|---|---|---|

| Aryl-substituted | Cyanuric chloride | p-Nitroaniline, Pd/C, Hydrazine hydrate | p-Aminoaniline | chemport.ru |

| Amino-substituted | 2-Chloro-4,6-dimethoxy triazine | α-Amino acids, Triethylamine | Amino acid | google.com |

| Hydrazone-substituted | 6-Hydrazino-2,4-disubstituted-s-triazine | p-Substituted benzaldehydes, Acetic acid | Hydrazone | sorbonne-universite.frresearchgate.net |

| Organophosphorus | Cyanuric chloride | Triethyl phosphite | Diethoxyphosphinyl | google.com |

| O-Alkoxy-substituted | Cyanuric chloride | Sodium methoxide (B1231860) in Methanol | Methoxy | chemport.ru |

| N-Alkylamino-substituted | Amino-1,3,5-triazine | Alcohols, RuCl₂(PPh₃)₃ | N-Alkyl | rsc.org |

Formation of Bridged Triazine Compounds

Bridged triazine structures, where two triazine rings are linked together, can be synthesized to create larger, more complex molecules. A notable example involves using a phosphonate-functionalized triazine as an intermediate. google.com

In a two-step process, cyanuric chloride is first converted to 2,4,6-tris(diethoxyphosphinyl)-1,3,5-triazine (HEPT) via the Michaelis-Arbuzov reaction. google.comorganic-chemistry.org The strong electron-withdrawing nature of the phosphonate groups activates the triazine ring for subsequent nucleophilic substitution. google.com This activated intermediate, HEPT, can then be reacted with bi-functional amines, such as ethylenediamine (B42938) or piperazine. google.comorganic-chemistry.org This final step results in the formation of novel, phosphorus-containing bridged triazine compounds, such as N,N′-Bis[4,6-bis(diethylphosphono)-1,3,5-Triazin-yl]-1,2-diaminoethane (EDA-bis-TEPT). google.comorganic-chemistry.org These bridged molecules have been investigated for their potential as flame-retardant additives, showing significant char formation upon thermal analysis. google.com

Structural Elucidation and Advanced Spectroscopic Characterization

X-ray Crystallographic Analysis of 1,3,5-Triazinane-1,3,5-triol and its Derivatives

X-ray crystallography provides unambiguous proof of atomic connectivity and three-dimensional structure. While a crystal structure for the parent this compound is not prominently available in the literature, extensive studies on its derivatives have allowed for detailed characterization of the core triazinane ring and the nature of its intermolecular interactions.

Single-crystal X-ray diffraction analysis is the definitive method for determining molecular structure. For derivatives of the 1,3,5-triazinane (B94176) ring, these studies reveal that the saturated six-membered ring typically adopts a chair conformation to minimize steric strain. This is a common feature for hexahydro-1,3,5-triazine compounds. researchgate.net

In various energetic salts derived from triazine cations, single-crystal X-ray diffraction has successfully determined the three-dimensional spatial configurations. rsc.org For example, analysis of an energetic salt crystallizing in the monoclinic P2₁/n space group confirmed the molecular architecture and the intricate network of interactions stabilizing the structure. rsc.org Although the 1,3,5-triazine (B166579) ring system is aromatic and planar, its hydrogenated form, triazinane, is puckered. thieme-connect.de The precise bond lengths and angles are influenced by the nature of the substituents on the nitrogen and carbon atoms. In the case of this compound, the geometry would be heavily influenced by the electronegative hydroxyl groups attached to the nitrogen atoms.

The crystal packing of triazine derivatives is governed by a variety of intermolecular forces. In derivatives of 2,4,6-tris(4-halophenoxy)-1,3,5-triazine, the hexagonal layer structure is stabilized by a cyclic and cooperative halogen trimer (X···X) synthon. acs.org These molecules can form isostructural channel inclusion adducts or cage structures depending on the halogen and the guest molecule present. acs.org

For derivatives containing suitable functional groups, hydrogen bonding is a dominant force directing the crystal packing. In a synthesized octahedral Ni(II) complex involving a protonated 2,4,6-tris(2-pyridyl)-1,3,5-triazine ligand, the structure is stabilized by a combination of anion-π interactions and extensive hydrogen bonding. rsc.org Similarly, energetic salts based on triazine cations are often stabilized by robust three-dimensional hydrogen-bonding networks and π-π stacking configurations. rsc.org For this compound, the three hydroxyl groups would be expected to act as both hydrogen bond donors and acceptors, leading to the formation of a dense, three-dimensional hydrogen-bonding network, which would be the primary determinant of its crystal structure. In crystals of a related compound, 2-(2,4,6-trioxo- semanticscholar.orgnih.govtriazinan-1-yl)ethylammonium iodide, a polymeric chain is formed through anion-π interactions. researchgate.net

Advanced Spectroscopic Techniques for Structural Confirmation and Characterization

Spectroscopic methods are crucial for confirming the structure of newly synthesized compounds and for studying molecules that are not amenable to single-crystal X-ray analysis.

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For this compound, the ¹H and ¹³C NMR spectra would exhibit characteristic signals for the triazinane ring.

The ¹H NMR spectrum is expected to show two main signals: one for the methylene (B1212753) protons (-CH₂-) of the ring and another for the hydroxyl protons (-OH). The chemical shift of the ring protons in derivatives like 1,3,5-triethanolhexahydro-1,3,5-triazine has been confirmed by ¹H NMR spectroscopy. researchgate.net In contrast to the aromatic 1,3,5-triazine, whose protons appear far downfield around 9.2 ppm, the protons of the saturated triazinane ring would appear at a much higher field. thieme-connect.de

The ¹³C NMR spectrum would be characterized by a signal corresponding to the ring carbon atoms (-CH₂-). For aromatic 1,3,5-triazine, the ring carbons appear around 166 ppm. thieme-connect.de For the saturated this compound, this signal would be shifted significantly upfield. The characterization of derivatives such as 1,3,5-tris((1/2H-tetrazol-5-yl)methyl)-1,3,5-triazinane-2,4,6-trione has been successfully achieved using both ¹H and ¹³C NMR analysis. researchgate.net

Table 1: Predicted NMR Chemical Shifts (δ) for this compound Predicted values based on analysis of related structures.

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

| ¹H | Ring -CH₂- | 4.0 - 5.0 |

| ¹H | N-OH | 5.0 - 7.0 (broad, solvent dependent) |

| ¹³C | Ring -CH₂- | 60 - 75 |

Infrared (IR) and Raman Spectroscopy

The IR spectrum of the hexahydro-1,3,5-triazine-1,3,5-triol anion has been assigned using isotope shift data. e-bookshelf.de Key vibrational modes would include stretching and bending vibrations of the O-H, N-O, C-H, and C-N bonds, as well as characteristic vibrations of the triazinane ring. The Raman spectra of derivatives such as 1,3,5-tri-(2-hydroxyethyl)-hexahydro-s-triazine have been reported, showing characteristic bands for the triazine ring structure. researchgate.net A medium to strong band around 800 cm⁻¹ in the infrared spectra of related compounds is often attributed to an out-of-plane bending vibration of the substituted 1,2,4-triazine (B1199460) ring. nih.gov

Table 2: Key Vibrational Frequencies for this compound and its Derivatives

| Wavenumber (cm⁻¹) | Assignment | Technique | Reference |

| 3200 - 3500 | O-H stretch | IR/Raman | researchgate.net |

| 2800 - 3000 | C-H stretch | IR/Raman | researchgate.net |

| ~1330 | Asymmetric triazine C-NH₂ stretch (in amino derivatives) | Raman | nih.gov |

| 930 - 970 | N-N stretch (in hydrazine (B178648) complexes) | IR | e-bookshelf.de |

| ~770 | Triazine ring breathing | Raman | nih.gov |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization mass spectrum of the related compound 1,3,5-triethylhexahydro-1,3,5-triazine shows a clear fragmentation pattern that can be used to predict the behavior of this compound. nist.gov

For this compound (C₃H₉N₃O₃), the molecular weight is 153.12 g/mol . The High-Resolution Mass Spectrometry (HRMS) would confirm the exact mass and elemental composition. The mass spectrum would likely show a molecular ion peak [M]⁺ at m/z = 153. Key fragmentation pathways would involve the loss of hydroxyl radicals (•OH), water (H₂O), or formaldehyde (B43269) (CH₂O) units, followed by the cleavage of the triazinane ring itself. The characterization of various triazine and triazinane derivatives frequently relies on mass spectrometric analysis to confirm their structure. researchgate.net

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Formula |

| 153 | Molecular Ion [M]⁺ | [C₃H₉N₃O₃]⁺ |

| 136 | [M - OH]⁺ | [C₃H₈N₃O₂]⁺ |

| 123 | [M - CH₂O]⁺ | [C₂H₇N₃O₂]⁺ |

| 58 | [CH₂=N-CH₂-NH₂]⁺ | [C₂H₆N₂]⁺ |

| 46 | [CH₂=N-OH]⁺ | [CH₃NO]⁺ |

Computational and Theoretical Chemistry of 1,3,5 Triazinane 1,3,5 Triol Systems

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic and structural characteristics of 1,3,5-triazine (B166579) systems. While detailed studies specifically on 1,3,5-triazinane-1,3,5-triol are not extensively documented in publicly available research, a wealth of information can be drawn from computational analyses of its derivatives.

DFT calculations have been instrumental in analyzing the electronic structure of various 1,3,5-triazine derivatives. For instance, studies on 1,3,5-triaryl-1,3,5-triazinane-2,4,6-triones and their thionated analogues have demonstrated how heteroatom substitution (oxygen for sulfur) significantly impacts the electronic structure and optical properties of the triazinane ring researchgate.net. Such calculations reveal changes in molecular orbital energies, which in turn affect the electronic absorption spectra and fluorescence of the compounds researchgate.net.

In a study of star-shaped molecules with a 1,3,5-triazine core, DFT was used to investigate the molecular structure and electronic properties of their charged states nih.gov. These calculations, supported by experimental techniques, provided a detailed characterization of the stability and charge distribution of the generated anion radicals nih.gov. For other derivatives, DFT has been used to calculate quantum parameters and optimize geometry, providing insights into their potential as anticancer agents rsc.org. A theoretical study on 1,3,5-tris-(β-hydroxyethyl)hexahydro-s-triazine complexed with a Cu(II) cation employed DFT to understand the charge density distribution and molecular orbital energies, highlighting the reactivity and stability of the complex casjournal.org.

A summary of representative electronic properties for a selection of 1,3,5-triazine derivatives is presented below.

| Compound/Derivative | Method | Key Findings |

| 1,3,5-Triaryl-1,3,5-triazinane-2,4,6-trithiones | DFT | Oxygen-for-sulfur replacement leads to a bathochromic shift in absorption bands and fluorescence quenching researchgate.net. |

| Triazine-heteroaryl star-shaped compounds | DFT | Characterized the stability and charge distribution of anion radicals formed upon cathodic reduction nih.gov. |

| 1,3,5-Triazine-based pyrazole (B372694) derivatives | DFT (B3LYP level) | Calculation of quantum parameters to support findings on their anticancer activity rsc.org. |

| 1,3,5-Tris-(β-hydroxyethyl)hexahydro-s-triazine-Cu(II) complex | DFT (B3LYP/6-31G*) | Determined HOMO-LUMO levels to assess molecular orbital energies and reactivity casjournal.org. |

This table is for illustrative purposes and synthesizes findings from various studies on derivatives.

Computational methods are pivotal in predicting the stable conformations and tautomeric forms of 1,3,5-triazine derivatives. DFT calculations have been used to explore the ground-state energy landscapes of these molecules, revealing the relative stabilities of different conformers and the energy barriers for their interconversion mdpi.com. For example, in a series of OLED-relevant 1,3,5-triazine derivatives, DFT successfully predicted the existence of symmetric "propeller" and asymmetric conformers, with results that showed good agreement with experimental rotational barriers determined by dynamic NMR spectroscopy mdpi.com.

The potential for tautomerism in 1,3,5-triazine systems, such as amino-imino tautomerism, has also been investigated theoretically. DFT calculations can estimate the transition state energies for proton transfer, providing insights into the likelihood of such processes researchgate.net. In some cases, even though tautomerism is theoretically possible, computational and experimental data suggest that proton transfer may not occur in either the ground or excited state mdpi.com. These studies underscore the power of DFT in elucidating the complex conformational and tautomeric equilibria in these systems.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools for exploring the dynamic behavior of 1,3,5-triazine derivatives and their interactions with biological macromolecules.

Molecular docking is a widely used computational technique to predict the binding orientation and affinity of a ligand to a specific receptor target. Numerous studies have employed molecular docking to investigate the potential of 1,3,5-triazine derivatives as therapeutic agents. For instance, docking studies have been used to predict the binding modes of novel 1,3,5-triazine derivatives with targets such as human adenosine (B11128) receptors (hA1 and hA3) nih.gov, the prenyl-binding protein PDEδ in pancreatic cancer nih.gov, and the ATP-binding site of EGFR-tyrosine kinase rsc.orgnih.gov.

These studies typically reveal key interactions, such as hydrogen bonds and π–π stacking, that stabilize the ligand-receptor complex nih.govresearchgate.net. For example, in the case of hA1 and hA3 adenosine receptors, docking predicted that 1,3,5-triazine derivatives form hydrogen bonds with specific asparagine residues and π–π interactions with phenylalanine residues within the binding pocket nih.gov. Furthermore, molecular dynamics simulations can be used to assess the stability of the predicted binding poses over time, providing further confidence in the docking results nih.govaip.org.

Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity. For 1,3,5-triazine derivatives, 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been developed to correlate their structural features with their observed activities, for example, as anticancer agents researchgate.netnih.gov.

These models can identify the key steric and electrostatic fields that are important for biological activity, providing a roadmap for the design of more potent compounds researchgate.net. For instance, a 3D-QSAR study on 1,3,5-triazine derivatives as anticancer agents identified specific regions where bulky or electropositive substituents would enhance activity researchgate.net. QSAR models have also been successfully applied to understand the herbicidal activity of 1,3,5-triazine derivatives sci-hub.se. The predictive power of these models is often validated using a test set of compounds, and a good correlation between predicted and experimental activities indicates a robust and reliable model.

Computational Prediction of Derivative Properties for Specific Applications (e.g., Energetic Materials)

Computational chemistry plays a crucial role in the design and screening of new energetic materials. Theoretical methods are used to predict key performance parameters of 1,3,5-triazine derivatives, such as their density, heat of formation, detonation velocity, and detonation pressure. By introducing various explosophoric groups (e.g., –NO2, –N3) onto the triazine core, researchers can computationally assess the potential of the resulting molecules as high-energy materials researcher.liferesearchgate.net.

For example, a computational study on substituted triazolo-triazine derivatives explored the influence of different functional groups on their energetic properties researcher.life. The results indicated that derivatives with –NHNO2, –ONO2, and –NO2 groups possessed high detonation velocities and pressures, comparable to or exceeding those of well-known explosives like TNT and RDX researcher.life. These predictions are invaluable for prioritizing synthetic targets and guiding the development of new, high-performance energetic materials.

Below is a table summarizing the computationally predicted properties of some energetic triazolo-triazine derivatives.

| Derivative | Density (g/cm³) | Detonation Velocity (km/s) | Detonation Pressure (GPa) |

| TT-H | 1.57 | 5.26 | 11.88 |

| TT-NH2 | 1.66 | 6.83 | 19.33 |

| TT-N3 | 1.76 | 8.23 | 30.94 |

| TT-NO2 | 1.87 | 8.56 | 33.68 |

| TT-NHNO2 | 1.90 | 8.78 | 35.63 |

| TT-ONO2 | 1.91 | 9.00 | 37.68 |

Data sourced from a computational study on triazolo-triazine derivatives researcher.life. TT refers to the triazolo-triazine core with different substituents.

Chemical Reactivity and Reaction Mechanisms of 1,3,5 Triazinane 1,3,5 Triol and Its Derivatives

Hydrolytic Stability and Ring Cleavage Reactions

The stability of the 1,3,5-triazinane (B94176) ring towards hydrolysis and other ring-opening reactions is a critical aspect of its chemical behavior. While specific kinetic data for 1,3,5-Triazinane-1,3,5-triol is not extensively documented, studies on analogous compounds provide significant insights.

Derivatives of hexahydro-1,3,5-triazine, such as N,N′,N′′-Tris(β-hydroxypropyl)hexahydro-1,3,5-triazine, are known to be formaldehyde (B43269) releasers in aqueous solutions, suggesting that they can undergo rapid hydrolysis. uzh.ch This reactivity is attributed to the susceptibility of the aminal linkages within the saturated triazinane ring to break down in the presence of water, leading to ring cleavage and the release of formaldehyde and the corresponding amine.

In contrast, certain derivatives exhibit considerable hydrolytic stability. For instance, titanium complexes with hydroxyamino-1,3,5-triazine ligands have demonstrated high stability across a wide pH range. nih.govresearchgate.net At a neutral pH, the half-life for the hydrolysis of these complexes was estimated to be greater than 200 hours, and at a pH of 5.5, no significant hydrolysis was observed over a period of at least three days. nih.gov This enhanced stability is attributed to the strong N-Ti bonds formed due to the high electron density on the nitrogen atoms of the triazine ring. nih.govresearchgate.net

Ring cleavage of the 1,3,5-triazine (B166579) ring is not limited to hydrolysis and can be initiated by various nucleophilic reagents. researchgate.netacs.org These reactions often involve the opening of the ring, which can then act as a precursor for the synthesis of other heterocyclic compounds. researchgate.net The specific products of these reactions depend on the nature of the nucleophile and the substituents on the triazine ring.

| Compound/Complex | Condition | Observation |

| N,N′,N′′-Tris(β-hydroxypropyl)hexahydro-1,3,5-triazine | Aqueous solution | Expected to undergo rapid hydrolysis, releasing formaldehyde. uzh.ch |

| Titanium complexes of hydroxyamino-1,3,5-triazine ligands | Neutral pH | Estimated half-life > 200 hours. nih.gov |

| Titanium complexes of hydroxyamino-1,3,5-triazine ligands | pH = 5.5 | No hydrolysis observed for at least three days. nih.gov |

Detailed Mechanisms of Nucleophilic Aromatic Substitution on the Triazine Ring

It is important to distinguish between the saturated 1,3,5-triazinane ring of this compound and the aromatic 1,3,5-triazine ring. Nucleophilic Aromatic Substitution (SNAr) is a characteristic reaction of the latter. The saturated triazinane ring does not undergo SNAr reactions. However, for a comprehensive understanding of triazine chemistry, the mechanism of SNAr on the aromatic 1,3,5-triazine ring is detailed below.

The SNAr reaction on a 1,3,5-triazine ring, typically substituted with good leaving groups like halogens, proceeds via a two-step addition-elimination mechanism. The presence of electron-withdrawing nitrogen atoms in the triazine ring facilitates nucleophilic attack.

Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on one of the carbon atoms of the triazine ring that bears a leaving group. This step leads to the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. The negative charge is delocalized over the electronegative nitrogen atoms of the ring.

Elimination of the Leaving Group: In the second step, the leaving group is expelled from the Meisenheimer complex, and the aromaticity of the triazine ring is restored. This step is typically fast.

The reactivity of the triazine ring towards nucleophilic substitution can be controlled by temperature, which is particularly useful in the synthesis of di- and tri-substituted triazines. For example, with 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), the first substitution can often be carried out at low temperatures (e.g., 0-5 °C), the second at room temperature, and the third at elevated temperatures. This sequential reactivity allows for the controlled synthesis of unsymmetrically substituted triazines. arkat-usa.org

Acid-Base Properties and the Formation of Salts and Complexes

The acid-base properties of this compound are determined by the presence of the nitrogen atoms in the ring and the hydroxyl groups. The nitrogen atoms can act as bases by accepting protons, while the hydroxyl groups can act as acids by donating protons.

Studies on related 1,2-dihydro-1,3,5-triazine derivatives have shown that these compounds are generally very weak acids, with pKa values in acetonitrile (B52724) ranging from 25.8 to 30.8. rsc.orgresearchgate.net The basicity of these compounds, however, can be significant, with some derivatives exhibiting pKa values as high as 23.3 in acetonitrile, comparable to that of strong organic bases like tetramethylguanidine. rsc.orgresearchgate.net

The hydroxyl groups on the nitrogen atoms of this compound can also participate in the formation of metal complexes. For instance, hydroxyamino-1,3,5-triazine ligands have been shown to form stable complexes with titanium(IV). nih.govresearchgate.net The formation of these complexes is driven by the strong affinity of the hard metal ion for the oxygen and nitrogen donor atoms of the ligand. Similarly, bis(hydroxylamino)triazine ligands have demonstrated high selectivity for uranyl ions, forming various complex species in aqueous solution. nih.gov

The ability to form salts is a direct consequence of the acid-base properties. Protonation of the ring nitrogen atoms by a strong acid would result in the formation of a triazinanium salt. Conversely, deprotonation of the hydroxyl groups by a strong base would lead to the formation of an alkoxide salt.

| Compound Family | Property | Measured Value (in acetonitrile) |

| 1,2-dihydro-1,3,5-triazine derivatives | Acidity (pKa) | 25.8 - 30.8 rsc.orgresearchgate.net |

| 1,2-dihydro-1,3,5-triazine derivatives | Basicity (pKa of conjugate acid) | up to 23.3 rsc.orgresearchgate.net |

Intramolecular Hydrogen Bonding Networks and Their Influence on Reactivity and Structure

The presence of both hydrogen bond donors (N-H from the ring and O-H from the triol groups) and acceptors (N and O atoms) in this compound suggests the potential for the formation of extensive intramolecular and intermolecular hydrogen bonding networks.

Intramolecular hydrogen bonds can have a significant influence on the conformation and reactivity of a molecule. For example, in some 3,5-diamino-6-aryl triazine derivatives, N-H...N and N-H...O hydrogen bonds have been observed to stabilize the crystal structure. researchgate.net The formation of these hydrogen bonds can lock the molecule into a specific conformation, which in turn can affect its reactivity by altering the accessibility of certain reactive sites.

Supramolecular Chemistry and Self Assembly with 1,3,5 Triazinane 1,3,5 Triol Units

Molecular Recognition and Non-Covalent Interactions

Molecular recognition driven by non-covalent interactions (NCIs) is fundamental to the self-assembly of 1,3,5-triazinane-1,3,5-triol (cyanuric acid). The specific geometry of its donor and acceptor sites allows for the formation of highly ordered supramolecular architectures. The primary forces governing these assemblies are hydrogen bonding and, to a lesser extent, π-π stacking interactions between the triazine rings.

Hydrogen bonding is the dominant intermolecular force directing the self-assembly of cyanuric acid. The molecule's ability to act as both a triple hydrogen bond donor and acceptor leads to a variety of robust and predictable patterns. In its pure crystalline form, cyanuric acid molecules self-assemble into planar, tape-like structures sustained by pairs of N-H···O=C hydrogen bonds. ias.ac.in These tapes are further interconnected by additional hydrogen bonds to form extensive two-dimensional sheets. thaiscience.info

The most renowned example of its hydrogen bonding capability is the co-crystal formed with melamine (B1676169). unitedchemical.com In this structure, cyanuric acid and melamine molecules interact through a complementary network of three hydrogen bonds per molecule, creating a highly stable, planar rosette motif. nih.govacs.org This classic system is a prime example of programmed molecular recognition and is extensively used in the construction of more complex supramolecular structures. thaiscience.infonih.gov The precise nature of these bonds has been determined through detailed crystal structure analysis. rsc.orgresearchgate.net

Table 1: Hydrogen Bond Interaction Data in the Melamine-Cyanuric Acid Co-crystal

| Bond Type | Donor-Acceptor Atoms | Average Distance (Å) |

| Hydrogen Bond | N-H···N (Melamine to Melamine) | 2.854 |

| Hydrogen Bond | N-H···O (Melamine to Cyanuric Acid) | 2.941 |

Data sourced from crystallographic studies of the melamine-cyanurate complex. rsc.org

Although hydrogen bonding is the primary organizing force, π-π stacking interactions also play a crucial role in the three-dimensional structure of cyanuric acid assemblies. The triazine ring of cyanuric acid possesses partial aromatic character, which allows for stabilizing interactions between the electron clouds of adjacent rings. thaiscience.info

Currently, there is a lack of specific research findings in the available scientific literature detailing the role of this compound (cyanuric acid) as a component in host frameworks constructed primarily through halogen bonding. Studies on halogen bonding in triazine-based systems have predominantly focused on derivatives such as cyanuric chloride, where the chlorine atoms act as halogen bond donors. acs.orgacs.org

Formation of Host-Guest Systems and Inclusion Compounds

This compound is an exemplary building block for creating host-guest systems, most notably through its co-crystallization with melamine. The melamine-cyanurate complex is a classic example of a host-guest assembly, where the two molecules recognize each other with high fidelity to form a robust, two-dimensional hydrogen-bonded network. unitedchemical.com This network creates well-defined cavities, forming a porous structure that can be considered a host for other molecules. nih.gov The stability of this lattice has made it a foundational motif in supramolecular chemistry. unitedchemical.comnih.gov

Furthermore, cyanuric acid itself can form inclusion compounds. For instance, it is known to crystallize from aqueous solutions as a dihydrate, where water molecules are incorporated into the crystal lattice. While not a clathrate with a cage-like structure, this demonstrates its ability to host small guest molecules within its solid-state framework.

Design and Construction of Polymeric Networks

The directional and predictable nature of the hydrogen bonds formed by this compound units makes them ideal synthons for the bottom-up construction of supramolecular polymeric networks. The interaction between cyanuric acid and melamine, for example, can be extended to create one-dimensional tapes or two-dimensional sheets, which are forms of supramolecular polymers. rsc.org By modifying the cyanuric acid and melamine molecules with different functional groups, the dimensionality and properties of the resulting polymeric networks can be controlled. rsc.org These assemblies demonstrate how non-covalent synthesis can be used to generate large, ordered structures from simple molecular components. nih.gov

The deprotonated form of this compound, cyanurate, serves as a versatile polydentate ligand for the construction of Metal-Organic Frameworks (MOFs). All three nitrogen and three oxygen atoms of the cyanurate anion can act as coordination sites, providing a high density of connection points for linking metal ions into a stable framework. figshare.com

Table 2: Properties of a Cyanurate-Based Metal-Organic Framework

| Framework Name | Metal Nodes | Stability | Porosity | Potential Application |

| SrCu(HC₃N₃O₃)₂ | Strontium (Sr²⁺), Copper (Cu²⁺) | Thermally stable up to 300 °C; Resistant to acid/alkali (pH 2–14) | 36.7% | Selective gas adsorption |

Data sourced from studies on ultrastable cyanurate-ligated MOFs. rsc.orgfigshare.com

Covalent Triazine Frameworks (CTFs) and their Synthesis

Covalent Triazine Frameworks (CTFs) are a class of porous organic polymers constructed from 1,3,5-triazine (B166579) rings linked by strong covalent bonds. nih.govnih.gov These materials are noted for their exceptional chemical and thermal stability, a direct result of the strong aromatic C=N linkages within the triazine units. rsc.orgresearchgate.net The inherent porosity and high nitrogen content of CTFs make them promising candidates for applications in gas storage and separation, energy storage, and catalysis. rsc.orgresearchgate.net

The synthesis of CTFs can be broadly categorized into two approaches: methods that construct the triazine ring in situ from nitrile- or amine-based monomers, and methods that utilize a pre-formed triazine-containing molecule as a primary building block. acs.org

Key synthetic strategies include:

Ionothermal Synthesis: This is a widely used method involving the trimerization of aromatic dinitrile monomers in molten zinc chloride (ZnCl₂) at high temperatures (400–700 °C). nih.govnih.gov The molten salt acts as both a solvent and a Lewis acid catalyst to facilitate the cyclotrimerization reaction that forms the triazine rings. nih.gov

Acid-Catalyzed Synthesis: Strong Brønsted acids, such as trifluoromethanesulfonic acid (TFMS), can catalyze the polymerization of aromatic nitriles at milder conditions, sometimes at room temperature, to form CTFs. acs.orgnih.gov Microwave-assisted protocols can further accelerate this process. acs.org

Friedel-Crafts Reactions: This approach uses a pre-formed triazine core, typically 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), which reacts with other aromatic molecules in the presence of a Lewis acid catalyst like AlCl₃. This method is advantageous as it is often simple, inexpensive, and avoids the need for nitrile precursors. nih.govacs.org

Nucleophilic Aromatic Substitution: A newer strategy involves the reaction of cyanuric chloride with potent nucleophiles, such as organolithium reagents. This allows for the formation of direct C-C bonds between the triazine ring and the linker molecules, yielding CTFs with high efficiency. nih.gov For example, the reaction of cyanuric chloride with para-dilithiumaromatic reagents has produced CTFs in yields of 88-96%. nih.gov

The choice of monomer and synthetic conditions is critical in determining the final properties of the CTF, including its porosity, surface area, and degree of crystallinity. acs.org While many CTFs are amorphous, the development of new synthetic methodologies has enabled the construction of well-defined crystalline frameworks. rsc.orgresearchgate.net

Table 1: Comparison of Major Synthesis Methods for Covalent Triazine Frameworks (CTFs)

| Synthesis Method | Typical Precursors | Catalyst/Medium | Temperature | Key Characteristics |

|---|---|---|---|---|

| Ionothermal Synthesis | Aromatic dinitriles | Molten ZnCl₂ | 400–700 °C | Most common method; high temperature; produces porous materials. nih.govnih.gov |

| Superacid-Catalyzed Polymerization | Aromatic dinitriles | Trifluoromethanesulfonic acid (TFMS) | Room Temp. to elevated | Milder conditions; can be microwave-assisted. rsc.orgacs.org |

| Friedel-Crafts Reaction | Cyanuric chloride, Aromatic hydrocarbons | AlCl₃ (Lewis acid) | Variable | Simple and inexpensive; uses pre-formed triazine rings. nih.govacs.orgnih.gov |

| Nucleophilic Aromatic Substitution | Cyanuric chloride, Organolithium reagents | Ethereal solvent (e.g., THF) | Low to Room Temp. | Forms direct C-C bonds; high yields. nih.gov |

| Amidine-Based Polycondensation | Amidines, Aldehydes | Variable | Variable | Forms triazine ring through condensation reaction. rsc.orgacs.org |

Self-Assembled Systems in Solution and Solid State

The 1,3,5-triazine unit is a powerful and versatile building block, or synthon, in the field of supramolecular chemistry. researchgate.net Its ability to participate in a variety of non-covalent interactions, such as hydrogen bonding, π-π stacking, and coordination with metal ions, allows for the programmed self-assembly of complex and ordered architectures from simple molecular components. researchgate.net These interactions are fundamental to molecular recognition and the creation of functional materials.

In solution, 1,3,5-triazine derivatives have been used to construct a range of discrete supramolecular structures. These include monodisperse linear and branched oligomers, macrocycles, and dendrimers. rsc.orgiciq.orgcam.ac.uk The precise control over the substitution pattern on the triazine ring allows chemists to direct the assembly process, leading to well-defined molecular architectures. Metal-coordination is another powerful tool, enabling the formation of self-assembled coordination cages and trigonal prisms when triazine-based ligands are mixed with metal ions like Zn(II). researchgate.net

In the solid state, these non-covalent interactions guide the packing of molecules into extended crystalline networks. Hydrogen bonding is a particularly dominant interaction, especially in amino-substituted triazines. researchgate.netrsc.org For example, 2,4-diamino-1,3,5-triazine derivatives have been shown to form intricate hydrogen-bonded patterns, such as pseudo-honeycomb networks and corrugated rosette layers, depending on the nature of the substituents. researchgate.netrsc.org These predictable interaction patterns allow for the rational design of crystal structures with specific network topologies. The interplay of N-H···N hydrogen bonds, π-π stacking, and weaker C-H···N or C-H···Cl interactions dictates the final three-dimensional structure. researchgate.netchim.it

Table 2: Examples of Self-Assembled Systems Based on 1,3,5-Triazine Units

| System Type | Triazine Building Block | Primary Interaction(s) | Resulting Structure/State |

|---|---|---|---|

| Hydrogen-Bonded Networks | 2,4-diamino-6-R-1,3,5-triazines | N-H···N hydrogen bonding | Crystalline solid-state networks (rosettes, ribbons, sheets). researchgate.netrsc.org |

| Coordination Polymers | 2,4-diamino-6-R-1,3,5-triazines | Ag(I) coordination | 1D, 2D, or 3D polymeric networks. chim.it |

| Discrete Oligomers/Dendrimers | Functionalized 1,3,5-triazines | Covalent synthesis followed by self-assembly | Monodisperse macromolecules in solution. rsc.orgcam.ac.uk |

| Metal-Organic Cages | Triazine-based ligands with coordinating groups | Metal-ligand coordination (e.g., with Pd(II), Zn(II)) | Discrete molecular cages or prisms in solution. researchgate.net |

Applications in Materials Science and Engineering

Components for Photo- and Electroluminescent Materials

Derivatives of 1,3,5-triazine (B166579) have been the subject of extensive research for their application in electroluminescent devices, including phosphorescent emitters and materials exhibiting thermally activated delayed fluorescence (TADF). rsc.org The triazine core is frequently incorporated into star-shaped or donor-acceptor molecular architectures to fine-tune their photophysical properties for use in optical sensors and light-emitting diodes. rsc.orgmdpi.com

In the field of phosphorescent organic light-emitting diodes (PHOLEDs), which can achieve nearly 100% internal quantum efficiency by harvesting both singlet and triplet excitons, the development of suitable host materials is critical. kchem.orgresearchgate.net The 1,3,5-triazine moiety is a key component in designing electron transport-type (ET-type) host materials due to its electron-deficient characteristics. researchgate.netrsc.org

Researchers have synthesized several star-shaped 1,3,5-triazine derivatives to serve as host materials for green and blue PHOLEDs. rsc.orgrsc.org By attaching different aryl substituents to the central triazine core, properties such as thermal stability, triplet energy, and electron mobility can be precisely controlled. researchgate.netrsc.org For example, a meta-linkage between the triazine core and peripheral aryl groups can limit π-conjugation, resulting in the high triplet energies necessary to efficiently confine excitons on the phosphorescent guest emitter. rsc.org Bipolar host materials, which possess both electron- and hole-transporting capabilities, have also been developed using triazine derivatives to achieve balanced charge injection and transport, leading to high efficiency and reduced efficiency roll-off at high brightness. rsc.org

Table 1: Performance of PHOLEDs Using 1,3,5-Triazine-Based Host Materials

| Host Material | Emitter | Max. External Quantum Efficiency (ηext) | Power Efficiency (ηp) |

| T2T | (PPy)₂Ir(acac) | 17.5% | 59.0 lm W⁻¹ |

| T3T | (PPy)₂Ir(acac) | 14.4% | 50.6 lm W⁻¹ |

| DPTPCz | FIrpic (Blue) | 14.4% | Not Reported |

| DPTPCz | Ir(ppy)₃ (Green) | 21.2% | Not Reported |

Source: Adapted from various studies on PHOLED performance. researchgate.netrsc.orgrsc.org

The 1,3,5-triazine electron acceptor has become one of the most prevalent building blocks in the design of materials for thermally activated delayed fluorescence (TADF). researchgate.netchemrxiv.org TADF emitters provide a pathway to achieve 100% internal quantum efficiency in OLEDs without relying on expensive noble metals like iridium. st-andrews.ac.uk This is accomplished through an efficient reverse intersystem crossing (RISC) process, which converts non-emissive triplet excitons into emissive singlet excitons. rsc.org

The molecular design of TADF materials often involves linking the electron-accepting triazine core with various electron-donating units. rsc.org This donor-acceptor (D-A) structure leads to a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states, which is a prerequisite for efficient TADF. rsc.org The ease of functionalizing the 2, 4, and 6 positions of the triazine ring allows for immense structural diversity, enabling chemists to rationally tune the electronic properties and optimize TADF performance. st-andrews.ac.uk Numerous high-efficiency green and blue TADF OLEDs have been developed using triazine-containing emitters, demonstrating their potential as alternatives to traditional phosphorescent devices. st-andrews.ac.ukrsc.org

Table 2: Characteristics of Selected 1,3,5-Triazine-Based TADF Emitters

| Emitter | Donor Moiety | Max. EQE of Device | Emission Color |

| TCzTRZ | Carbazole | 25.0% | Blue-Green |

| TmCzTRZ | Dimethylcarbazole | 25.5% | Green |

| TRZ-DDPAc | Diphenylacridine | 27.3% | Green |

Source: Data compiled from research on triazine-functionalized TADF emitters. st-andrews.ac.ukrsc.org

In addition to light-emitting applications, 1,3,5-triazine derivatives are integral to the development of next-generation photovoltaics, particularly perovskite solar cells (PSCs). researchgate.net Organic hole-transporting materials (HTMs) are a crucial component in the structure of high-performance PSCs, and triazine-based compounds have emerged as promising candidates. researchgate.netrsc.org The introduction of an electron-deficient 1,3,5-triazine core into a star-shaped molecular architecture, often combined with electron-rich peripheral groups like diphenylamine, can create HTMs with excellent charge transport properties. researchgate.net

These novel star-shaped HTMs can exhibit competitive photovoltaic performance compared to the widely used spiro-OMeTAD. researchgate.netepfl.ch For instance, a device using the triazine-based HTM Triazine-Th-OMeTPA achieved a power conversion efficiency (PCE) of 12.51%. researchgate.netepfl.ch Other designs, such as a donor-acceptor-donor (D-A-D) type HTM named PTBC, have yielded even higher efficiencies of up to 20.17%. researchgate.net The hydrophobic nature of some triazine-based HTMs can also enhance the long-term stability of the perovskite layer by protecting it from moisture-induced degradation. researchgate.net

Table 3: Performance of Perovskite Solar Cells with 1,3,5-Triazine-Based HTMs

| HTM | Molecular Structure Type | Power Conversion Efficiency (PCE) |

| Triazine-Th-OMeTPA | Star-shaped | 12.51% |

| PTBC | Donor-Acceptor-Donor (D-A-D) | 20.17% |

| TAT-tBuSty | Triazatruxene Core | 20.3% |

Source: Performance data from studies on novel hole transporting materials. researchgate.netresearchgate.netrsc.org

Advanced Polymer Science and Composite Materials

The triazine ring is a fundamental building block in polymer chemistry, valued for its thermal stability and the ability to form highly cross-linked networks. researchgate.net These characteristics make it suitable for creating high-performance polymers and additives for composite materials.

Compounds containing the 1,3,5-triazine ring, such as melamine (B1676169) and its derivatives, are highly effective as halogen-free flame retardants. researchgate.netuclan.ac.uk They are key components in intumescent flame retardant (IFR) systems, which protect the underlying polymer by swelling to form a porous, insulating char layer when exposed to heat. researchgate.netresearchgate.net

The flame retardant mechanism of triazine-based compounds is twofold:

Condensed Phase Action: In the solid phase, triazine derivatives act as charring agents. crimsonpublishers.comuclan.ac.uk Upon thermal decomposition, they promote the formation of a stable, carbonaceous char. This char layer acts as a physical barrier, insulating the polymer from the heat source and limiting the diffusion of oxygen to the material and combustible gases from it. researchgate.net

Gas Phase Action: During decomposition, the triazine ring releases non-flammable gases, primarily nitrogen. This process has a dilution effect in the gas phase, reducing the concentration of oxygen and flammable volatiles, thereby inhibiting combustion. uclan.ac.uk

The combination of these actions makes 1,3,5-triazine derivatives highly efficient and environmentally attractive flame retardants for various polymers, including polypropylene. uclan.ac.ukresearchgate.net

The rigid and symmetric structure of the 1,3,5-triazine ring makes it an ideal building block for the synthesis of porous organic polymers (POPs) and covalent organic frameworks (COFs). crimsonpublishers.commdpi.com These materials are characterized by their high surface area, tunable porosity, and robust chemical and thermal stability. crimsonpublishers.com

The synthesis of triazine-based POPs is often achieved through polycondensation reactions between a triazine-containing monomer, such as melamine, and a multifunctional linker like a dialdehyde. mdpi.com The high nitrogen content of these polymers makes them valuable as support materials for catalysts and for applications in CO₂ capture. crimsonpublishers.com The predictable geometry of the triazine core allows for the construction of well-defined porous nano-architectures, making them a significant subclass of porous organic materials. crimsonpublishers.com

Nonlinear Optical (NLO) Materials

The investigation of 1,3,5-triazine derivatives for nonlinear optical (NLO) applications is an active area of research. These materials can manipulate the properties of light, making them valuable for technologies such as optical switching and frequency conversion. The NLO response in organic molecules often arises from a combination of an electron-donating group and an electron-accepting group connected by a π-conjugated system, creating a charge-transfer environment.

Sensing Applications (e.g., Fluorescent Sensors for Explosives, Optical Sensors)

Derivatives of 1,3,5-triazine have been successfully developed as fluorescent sensors, particularly for the detection of nitroaromatic compounds, which are characteristic of many explosives. The sensing mechanism often relies on the electron-deficient nature of the triazine ring, which can interact with electron-rich analytes, leading to a detectable change in fluorescence (quenching or enhancement).

However, specific research detailing the use of 1,3,5-triazinane-1,3,5-triol as a primary component in such sensors is not found in the reviewed literature. The saturated nature of the triazinane ring and the presence of hydroxyl groups would likely lead to different electronic and photophysical properties compared to the more commonly studied aromatic triazine derivatives. The development of sensors based on this specific compound would require dedicated synthesis and characterization studies that have not been widely reported.

Supramolecular Polymer Materials

The 1,3,5-triazine scaffold is a versatile building block in supramolecular chemistry due to its planar geometry and the presence of three nitrogen atoms that can act as hydrogen bond acceptors. This allows for the design of molecules that can self-assemble into well-defined, ordered structures, including supramolecular polymers. These materials are held together by non-covalent interactions, such as hydrogen bonding, and can exhibit interesting properties like self-healing and responsiveness to external stimuli.

While the principles of supramolecular assembly are well-established for various triazine derivatives, particularly melamine (1,3,5-triazine-2,4,6-triamine), specific studies on the role of this compound in forming supramolecular polymers are not prevalent. The hydroxyl groups on the triazinane ring could potentially act as both hydrogen bond donors and acceptors, suggesting that it could participate in the formation of hydrogen-bonded networks. However, detailed investigations into the self-assembly behavior and the properties of any resulting supramolecular materials from this specific compound are yet to be thoroughly explored and documented.

Role in Organic Synthesis and Catalysis

The 1,3,5-triazine (B166579) framework serves as a versatile and pivotal structural motif in the realm of organic synthesis and catalysis. Its derivatives are employed not as the final products but as crucial reagents and ligands that facilitate a wide array of chemical transformations. The unique electronic properties of the triazine ring, characterized by its π-deficient nature, allow it to function effectively in various capacities, from being a source for specific functional groups to acting as a core for complex ligand architectures. This section explores the multifaceted roles of 1,3,5-triazine derivatives as reagents in specific organic reactions, as activators for carboxylic acids, and as foundational components of ligands in metal-catalyzed processes.

Exploration of Biological Activities of 1,3,5 Triazinane 1,3,5 Triol Derivatives

Investigation of Anticancer Potential

The symmetric 1,3,5-triazine (B166579) scaffold has proven to be a valuable template in the design of novel anticancer agents. nih.govnih.gov Its derivatives have been investigated for their ability to combat cancer through various mechanisms, from inhibiting protein aggregation associated with neurodegenerative diseases that have parallels in oncology, to targeting specific receptors and inducing cellular death in tumor lines. nih.govnih.gov

Inhibition of Amyloid-beta (Aβ) Fibril Formation

While primarily a hallmark of Alzheimer's disease, the study of amyloid-beta (Aβ) fibril formation inhibition has implications for cancer research, particularly in understanding protein aggregation and designing inhibitors. The 1,3,5-triazine scaffold has been identified as a promising core for developing inhibitors of β-secretase (BACE-1), a key enzyme in the production of Aβ peptides. nih.govmdpi.com

A series of new nitrogen mustard analogs containing a 1,3,5-triazine ring substituted with dipeptide residues were synthesized and evaluated for their ability to inhibit BACE1. mdpi.com Several of these compounds demonstrated considerable inhibition of the enzyme. mdpi.com For instance, compounds where the triazine ring was substituted with Lys-Ala-OMe or His-Ala-OMe showed high activity for BACE1, with IC₅₀ values of 11.09 µM and 14.25 µM, respectively. mdpi.com Another study identified 6-amino-4-phenyl-3,4-dihydro-1,3,5-triazin-2(1H)-ones as a class of molecules capable of modulating BACE-1, with one derivative showing an IC₅₀ value of 18.03 ± 0.01 µM. mdpi.com

Research has also focused on developing BACE-1 inhibitors containing a benzothiazole fragment attached to the 1,3,5-triazine core, leading to the discovery of potent non-peptide inhibitors. nih.gov These findings underscore the utility of the triazine structure in designing molecules that can interact with and inhibit enzymes involved in protein processing and aggregation.

Table 1: BACE1 Inhibition by 1,3,5-Triazine Derivatives This table is interactive and can be sorted by clicking on the column headers.

| Compound Class | Specific Substituent/Fragment | Target Enzyme | Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| Triazine-Peptide-Mustard | Lys-Ala-OMe | BACE1 | 11.09 µM | mdpi.com |

| Triazine-Peptide-Mustard | His-Ala-OMe | BACE1 | 14.25 µM | mdpi.com |

| Triazine-Peptide-Mustard | Asp-Ala-OMe | BACE1 | 33.82 µM | mdpi.com |

| Dihydro-1,3,5-triazinone | 6-amino-4-phenyl group | BACE1 | 18.03 µM | mdpi.com |

| Triazine-Benzothiazole | Benzothiazole fragment | BACE1 | Good inhibition levels reported | nih.gov |

Targeting Adenosine (B11128) Receptors (ARs)

Adenosine receptors, which are widely expressed in tumors and the tumor microenvironment, play a significant role in tumor proliferation and immune suppression. nih.govresearchgate.net Consequently, developing antagonists for these receptors is a key strategy in cancer therapy. Derivatives of 1,3,5-triazine have been designed and synthesized as ligands for human adenosine receptor (hAR) subtypes, particularly the hA₁ and hA₃ subtypes, which are important in tumor growth. nih.govresearchgate.net

In one study, novel 1,3,5-triazine derivatives were developed by introducing substituents at the 2, 4, and 6 positions of the triazine scaffold. nih.gov The binding affinities of these compounds to hARs were evaluated, revealing that specific derivatives showed good binding affinity to both hA₁ and hA₃ receptors. researchgate.net For example, compounds designated as 9a and 11b were effective binders to both subtypes, while compound 9c displayed the highest binding affinity for the hA₁ AR. researchgate.net Further investigation showed that compound 9c could decrease the viability of lung cancer cell lines, induce the generation of reactive oxygen species (ROS), and cause depolarization of the mitochondrial membrane potential, ultimately leading to cell death. researchgate.net

Table 2: Binding Affinities of 1,3,5-Triazine Derivatives to Human Adenosine Receptors (hARs) This table is interactive and can be sorted by clicking on the column headers.

| Compound | Target Receptor | Binding Affinity (Kᵢ or IC₅₀) | Downstream Effect | Reference |

|---|---|---|---|---|

| 9a | hA₁ AR & hA₃ AR | Good binding affinity reported | Not specified | researchgate.net |

| 11b | hA₁ AR & hA₃ AR | Good binding affinity reported | Not specified | researchgate.net |

| 9c | hA₁ AR | High binding affinity reported | Decreased lung cancer cell viability | researchgate.net |

| Compound 3 | hA₂A AR | Moderate selectivity vs. hA₁ AR | Antagonist activity | nih.gov |

| Compound 5 | hA₂A AR | Potent antagonist | Low selectivity vs. hA₁ AR | nih.gov |

Molecular Mechanisms of Cytotoxicity

The anticancer effects of 1,3,5-triazine derivatives are mediated through a variety of molecular mechanisms, leading to the death of cancer cells (cytotoxicity). nih.goveurekaselect.com These mechanisms include the inhibition of key enzymes in cell signaling pathways, the induction of apoptosis (programmed cell death), and the disruption of DNA replication. mdpi.comnih.gov

Enzyme Inhibition: Many 1,3,5-triazine derivatives function by inhibiting enzymes crucial for cancer cell growth and survival. nih.gov

Phosphatidylinositol 3-kinases (PI3Ks): The PI3K pathway is frequently altered in cancer, making it a prime target. The melamine (B1676169) derivative ZSTK474 is a known PI3K inhibitor with strong antitumor activity. nih.gov A newly synthesized series of triazine analogues also showed potent inhibition of PI3Kγ, with compound 6 having an IC₅₀ of 6.90 μM.

Dihydrofolate reductase (DHFR): This enzyme is a target for antifolate drugs. Several tri-amino-substituted 1,3,5-triazine derivatives have been evaluated as DHFR inhibitors and cytotoxic agents against non-small cell lung cancer (A549). japsonline.com Compounds 8e, 9a, 10e, and 11e from this class exhibited high cytotoxicity with IC₅₀ values of 50, 42, 62, and 28 nM, respectively. japsonline.com

Induction of Apoptosis and Cell Cycle Arrest: Many triazine derivatives exert their anticancer effects by triggering apoptosis.

A series of imamine-1,3,5-triazine derivatives were tested against breast (MDA-MB-231), cervical (HeLa), and kidney (A498) cancer cells. rsc.org Compound 4f not only showed potent anti-proliferative activity against MDA-MB-231 cells (IC₅₀ = 6.25 μM) but also inhibited cell migration, invasion, and adhesion. rsc.org

Morpholine-functionalized 1,3,5-triazine derivatives have shown antiproliferative activity against colorectal cancer cell lines (SW480 and SW620), with their mechanism involving the induction of apoptosis. mdpi.com

1,3,5-triazine nitrogen mustards bearing oligopeptide moieties induce time- and dose-dependent cytotoxicity in DLD-1 and HT-29 colon cancer cell lines by inducing apoptosis through the attenuation of intracellular signaling pathways. nih.gov

Table 3: Cytotoxicity of 1,3,5-Triazine Derivatives Against Various Cancer Cell Lines This table is interactive and can be sorted by clicking on the column headers.

| Compound | Cancer Cell Line | Cytotoxicity (IC₅₀) | Proposed Mechanism of Action | Reference |

|---|---|---|---|---|

| 4f | MDA-MB-231 (Breast) | 6.25 µM | Inhibition of proliferation, migration, invasion | rsc.org |

| 4k | MDA-MB-231 (Breast) | 8.18 µM | Anti-proliferative | rsc.org |

| 6 | CAKI-1 (Renal) | 60.13% inhibition at 10 µM | PI3Kγ inhibition | |

| 11 | SW480 (Colorectal) | 5.85 µM | Anti-proliferative | mdpi.com |

| 7b | DLD-1 & HT-29 (Colon) | Not specified | Apoptosis induction | nih.gov |

| 11e | A549 (Lung) | 28 nM | DHFR Inhibition | japsonline.com |

| 9a | A549 (Lung) | 42 nM | DHFR Inhibition | japsonline.com |

Antimicrobial Activity Studies

Derivatives of 1,3,5-triazine are recognized for their broad-spectrum antimicrobial properties, forming a critical area of research in the face of rising multidrug resistance. article4pub.comnih.gov These compounds have been synthesized and evaluated for their efficacy against a range of pathogenic bacteria and fungi. mdpi.comnih.gov

Antibacterial Properties

The 1,3,5-triazine core has been used to develop novel antibacterial agents effective against both Gram-positive and Gram-negative bacteria. researchgate.net Research has focused on synthesizing derivatives with enhanced potency and specificity.

In one approach, combinatorial libraries based on the 1,3,5-triazine template were designed, drawing on the principle that cationic charge, bulk, and lipophilicity are key determinants of antibacterial activity. nih.gov This led to the identification of compounds with potent antimicrobial activity combined with low hemolytic activity, a desirable trait for drug candidates. nih.gov These derivatives were effective against strains such as Staphylococcus aureus, Bacillus anthracis, Escherichia coli, and Acinetobacter baumannii. nih.gov

Another study involved the synthesis of 1,3,5-triazine 4-aminobenzoic acid derivatives. nih.gov Several of these compounds demonstrated significant antibacterial activity. For example, compounds 10 and 16 showed activity against S. aureus comparable to the antibiotic ampicillin, while compounds 13 and 14 had activity against E. coli that was also comparable to ampicillin. nih.gov Furthermore, compounds 10 and 13 were found to be more active against methicillin-resistant S. aureus (MRSA) and E. coli than ampicillin. nih.gov

Table 4: Antibacterial Activity of Selected 1,3,5-Triazine Derivatives This table is interactive and can be sorted by clicking on the column headers.

| Compound(s) | Bacterial Strain(s) | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| 10, 16, 25, 30 | Staphylococcus aureus | Comparison to Ampicillin | Comparable activity | nih.gov |

| 13, 14 | Escherichia coli | Comparison to Ampicillin | Comparable activity | nih.gov |

| 10 | MRSA | MIC | 25 µg/mL | nih.gov |

| 13 | E. coli | MIC | 25 µg/mL | nih.gov |

| Various derivatives | S. aureus P209 | In vitro assay | Effective | eco-vector.com |

Antifungal Properties

The structural versatility of the s-triazine scaffold has also been exploited to create potent antifungal agents against pathogenic fungi like Candida, Cryptococcus, and Aspergillus species. nih.gov

A series of s-triazine-tetrazole analogs were synthesized and screened for in vitro antifungal activity. nih.gov Compounds 3a, 3b, and 3c demonstrated exceptional efficacy against Candida albicans, with Minimum Inhibitory Concentration (MIC) values of 1.475 × 10⁻⁸, 1.288 × 10⁻³, and 2.1851 × 10⁻⁴ µg/mL, respectively. This potency was significantly greater than that of the reference drug fluconazole (MIC: 0.857 µg/mL). nih.gov The mechanism for these compounds was linked to the inhibition of the Candida 14α-demethylase enzyme. nih.gov

In another study, hybrids of 4,6-dimethoxy-1,3,5-triazine and chalcone were synthesized and tested against four fungal strains. nih.gov Compound 15a showed the highest activity against C. albicans and C. glabrata, while compounds 15b and 15c exhibited excellent activity against A. niger and Candida tropicalis, respectively. nih.gov Additionally, some s-triazine derivatives have shown efficacy against plant-pathogenic fungi, such as Rhizoctonia solani and Fusarium oxysporum. researchgate.net

Table 5: Antifungal Activity of Selected 1,3,5-Triazine Derivatives This table is interactive and can be sorted by clicking on the column headers.

| Compound | Fungal Strain | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| 3a | Candida albicans | MIC | 1.475 × 10⁻⁸ µg/mL | nih.gov |

| 3b | Candida albicans | MIC | 1.288 × 10⁻³ µg/mL | nih.gov |

| 3c | Candida albicans | MIC | 2.1851 × 10⁻⁴ µg/mL | nih.gov |

| 2a | C. albicans & C. neoformans | Growth Inhibition | ~25% at 32 µg/mL | nih.gov |

| 2b | Cryptococcus neoformans | Growth Inhibition | ~30% at 32 µg/mL | nih.gov |

| 15a | C. albicans & C. glabrata | Inhibition Zone | 85 mm & 82 mm | nih.gov |

| 15b | Aspergillus niger | Inhibition Zone | 85 mm | nih.gov |

Antimalarial Activity

The global challenge of malaria, exacerbated by the rise of drug-resistant Plasmodium parasites, necessitates the development of novel therapeutic agents. researchgate.netnih.gov Derivatives of 1,3,5-triazine have emerged as a promising class of compounds in the search for new antimalarials.

Researchers have synthesized and evaluated various hybrid molecules incorporating the 1,3,5-triazine ring. One such study involved the creation of hybrid 4-aminoquinoline-1,3,5-triazine derivatives. These compounds were screened against the chloroquine-sensitive RKL2 strain of Plasmodium falciparum, demonstrating mild to moderate antimalarial activity. researchgate.net

Another study focused on hybrid dimethoxy pyrazole (B372694) 1,3,5-triazine derivatives. Following in silico docking studies that predicted good binding energies, selected compounds were tested in vitro against the chloroquine-sensitive 3D7 strain of P. falciparum. The results indicated that these derivatives possess antimalarial properties, with one compound in particular identified as a potential lead for further optimization. nih.gov